molecular formula C21H18N4O2 B2438898 3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898457-93-7

3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

カタログ番号: B2438898
CAS番号: 898457-93-7
分子量: 358.401
InChIキー: DBKKCHQLATYZPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a high-purity chemical reagent designed for pharmaceutical research and development. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine chemical class, a privileged scaffold in medicinal chemistry known for its strong pharmacophoric properties and close structural resemblance to purine bases, which allows it to mimic adenine in biological systems . The core pyrazolopyridine structure is a well-established framework in drug discovery, particularly in the design of kinase inhibitors . Researchers are exploring this specific carboxamide derivative for its potential as a targeted therapeutic agent. Its molecular architecture suggests potential application as a protein kinase inhibitor, with research indicating analogues may target enzymes such as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression . Inhibition of such kinases is a validated strategy in oncology research for halting the proliferation of cancer cells . Furthermore, pyrazolopyridine derivatives have demonstrated significant bioactive properties in neuroscience research, showing modulation of the GABA(A) receptor complex, which is a primary target for anxiolytic and neurological therapeutics . The specific substitution pattern of this compound—featuring a phenylcarboxamide group and a p-tolyl substituent—is engineered to optimize interactions with the hydrophobic regions of enzymatic binding pockets, potentially enhancing selectivity and binding affinity. This compound is provided for research use only (RUO) and is strictly intended for laboratory investigations, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules.

特性

CAS番号

898457-93-7

分子式

C21H18N4O2

分子量

358.401

IUPAC名

3-methyl-1-(4-methylphenyl)-4-oxo-N-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C21H18N4O2/c1-13-8-10-16(11-9-13)25-20-18(14(2)24-25)19(26)17(12-22-20)21(27)23-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,26)(H,23,27)

InChIキー

DBKKCHQLATYZPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC=CC=C4

溶解性

not available

製品の起源

United States

生物活性

The compound 3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is part of the pyrazolo[3,4-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

This compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines as anticancer agents. For instance, a study on related compounds demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives were reported as follows:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast)10.39
Compound BHCT-116 (Colon)6.90
Compound CA549 (Lung)14.34

These findings suggest that modifications to the pyrazolo structure can enhance anticancer potency .

The mechanism by which pyrazolo[3,4-b]pyridines exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, some studies indicate that these compounds may inhibit kinases involved in cell proliferation and survival .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer activity, pyrazolo derivatives have been shown to possess antimicrobial and anti-inflammatory properties. Research indicates that certain pyrazole compounds exhibit activity against a range of bacterial strains and inflammatory markers .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study investigated the effects of a series of pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. The results indicated that structural modifications significantly influenced their cytotoxicity profiles. For instance, the introduction of specific substituents at the phenyl ring enhanced their efficacy against MCF-7 cells .
  • Case Study on Antimicrobial Activity : Another study evaluated the antimicrobial potential of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, and how can reaction optimization address them?

  • Methodological Answer : The synthesis of polycyclic pyrazole derivatives often requires precise control over cyclocondensation and regioselectivity. For example, cyclocondensation of intermediates like ethyl acetoacetate with arylhydrazines (e.g., phenylhydrazine) must be optimized using design of experiments (DoE) to minimize side reactions. Statistical methods, such as factorial design, can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) to enhance yield and purity . Quantum chemical calculations (e.g., reaction path searches) can predict feasible pathways and transition states, reducing trial-and-error experimentation .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound’s pyrazolo[3,4-b]pyridine core?

  • Methodological Answer : The fused pyrazole-pyridine system may exhibit tautomerism or conformational flexibility. X-ray crystallography is definitive for confirming the 4,7-dihydro tautomer and substituent positions. For dynamic analysis, variable-temperature NMR can detect tautomeric equilibria, while IR spectroscopy identifies hydrogen bonding patterns (e.g., oxo groups) that stabilize the crystal lattice. Computational DFT simulations (e.g., B3LYP/6-31G*) validate spectral assignments by correlating experimental peaks with theoretical vibrational/electronic transitions .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separation technologies (e.g., nanofiltration) or preparative HPLC with C18 columns can isolate polar intermediates. For scale-up, crystallization optimization (e.g., solvent anti-solvent methods) is critical. Thermodynamic solubility studies in mixed solvents (e.g., DMSO/water) guide recrystallization conditions. Particle size distribution analysis ensures batch consistency .

Advanced Research Questions

Q. How do electronic and steric effects of the p-tolyl and N-phenyl substituents influence the compound’s reactivity in catalytic transformations?

  • Methodological Answer : Substituent effects can be probed via Hammett plots or computational Fukui indices. For example, the electron-donating p-tolyl group may enhance nucleophilic attack at the pyridine ring’s C5 position. Steric maps generated from molecular docking (e.g., AutoDock Vina) predict binding interactions in catalytic systems. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying substituents) quantifies these effects .

Q. What experimental and computational approaches reconcile contradictory data on the compound’s stability under oxidative conditions?

  • Methodological Answer : Contradictions may arise from solvent-dependent degradation pathways. Accelerated stability studies (ICH Q1A guidelines) under controlled humidity/temperature identify degradation products via LC-MS. Reactive oxygen species (ROS) scavenging assays (e.g., DPPH radical quenching) assess oxidative susceptibility. Multiscale modeling (QM/MM) simulates bond dissociation energies to predict vulnerable sites .

Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

  • Methodological Answer : Immobilized catalysts (e.g., Pd nanoparticles on mesoporous silica) enable recyclability and reduce metal leaching. Life-cycle assessment (LCA) metrics compare energy/raw material inputs across catalytic systems. In situ FTIR monitoring tracks reaction progress, while BET surface area analysis correlates catalyst porosity with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。